4-Hydroxy-1,3-diphenylbutan-1-one
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Overview
Description
4-Hydroxy-1,3-diphenylbutan-1-one is an organic compound with the molecular formula C16H16O2. It is a type of hydroxy ketone, characterized by the presence of both hydroxyl (-OH) and carbonyl (C=O) functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,3-diphenylbutan-1-one can be achieved through several methods. One common approach involves the aldol condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with benzaldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,3-diphenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1,3-diphenylbutane-1,3-dione.
Reduction: Formation of 4-hydroxy-1,3-diphenylbutan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-1,3-diphenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,3-diphenylbutan-1-one involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1,3-diphenylbutan-1-one: A structural isomer with similar reactivity but different physical properties.
4-Hydroxy-1,3-diphenylbutan-2-one: Another isomer with variations in the position of the hydroxyl group.
Uniqueness
4-Hydroxy-1,3-diphenylbutan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
62117-77-5 |
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Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-hydroxy-1,3-diphenylbutan-1-one |
InChI |
InChI=1S/C16H16O2/c17-12-15(13-7-3-1-4-8-13)11-16(18)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2 |
InChI Key |
GGIDGXRDVPXPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CO |
Origin of Product |
United States |
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